molecular formula C10H10N2O2 B12849533 Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Cat. No.: B12849533
M. Wt: 190.20 g/mol
InChI Key: QZAIPIUTRDFURP-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. It is often used as a building block in organic synthesis and has various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group, in particular, makes it a versatile intermediate in organic synthesis.

Biological Activity

Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and research findings.

  • IUPAC Name : this compound
  • CAS Number : 1800428-10-7
  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 190.20 g/mol

Antitumor Activity

Research indicates that compounds within the pyrrolo[3,2-c]pyridine family, including this compound, exhibit significant antitumor properties. Specifically, derivatives have been studied for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The mechanism involves binding to the ATP-binding site of FGFRs, blocking downstream signaling pathways that promote cell proliferation and survival.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with key molecular targets:

  • Kinase Inhibition : It has been shown to stabilize inactive conformations of kinases involved in cancer progression. Interaction studies utilizing techniques such as X-ray crystallography have elucidated binding affinities and mechanisms against specific proteins like FGFRs and MPS1 kinases.
  • Antidiabetic and Antimicrobial Properties : Besides its antitumor activity, derivatives of this compound have also been explored for antidiabetic and antimicrobial effects, showcasing its versatility in therapeutic applications.

Case Studies

  • Inhibition of FGFRs : A study highlighted that this compound could effectively inhibit FGFR signaling pathways in vitro. This inhibition was correlated with reduced cell viability in cancer cell lines expressing aberrant FGFR signaling.
  • Molecular Docking Studies : Molecular docking studies have demonstrated that the compound binds effectively to the ATP-binding site of FGFRs, suggesting a potential for developing targeted therapies for cancers associated with FGFR dysregulation.

Comparative Analysis

The following table compares this compound with similar compounds regarding their biological activities:

Compound NameCAS NumberBiological Activity
This compound1800428-10-7Antitumor activity via FGFR inhibition
Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate1363382-05-1Antitumor activity; inhibits FGFRs
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate1015609-11-6Antimicrobial and anticancer properties

Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological activity. Research has indicated that modifications at specific positions on the pyrrole or pyridine ring can significantly alter the compound's efficacy against cancer cells.

Future Directions

Continued research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies may focus on:

  • In vivo Studies : To assess the therapeutic potential and safety profile in animal models.
  • Structure–Activity Relationship (SAR) Studies : To identify key structural features responsible for enhanced biological activity.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-6-4-11-8-3-9(10(13)14-2)12-5-7(6)8/h3-5,11H,1-2H3

InChI Key

QZAIPIUTRDFURP-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=CC(=NC=C12)C(=O)OC

Origin of Product

United States

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